Brevianamide Q

Antibacterial Antifungal Natural Product

Brevianamide Q is a structurally unique diketopiperazine alkaloid from Aspergillus versicolor. Its demonstrated lack of antimicrobial activity (MIC >100 µg/mL) makes it an essential negative control in assays. As a scaffold for dibrevianamide dimers with anti-H1N1 (IC50 12.6 µM) and anti-Mtb (MIC 10.2 µg/mL) activity, it is critical for drug discovery. Enantiomer-specific activity requires procurement of the exact compound.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B12375074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevianamide Q
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)O
InChIInChI=1S/C21H23N3O3/c1-4-20(2,3)17-14(13-8-5-6-9-15(13)22-17)12-16-18(25)24-11-7-10-21(24,27)19(26)23-16/h4-6,8-9,12,22,27H,1,7,10-11H2,2-3H3,(H,23,26)/b16-12-
InChIKeyZYCIAQNYHXTHMV-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brevianamide Q: Natural Diketopiperazine Alkaloid for Antimicrobial and Antiviral Screening


Brevianamide Q (CAS 1259316-08-9) is a naturally occurring diketopiperazine alkaloid first isolated from the fungus Aspergillus versicolor [1]. It belongs to the broader class of brevianamide indole alkaloids, which are 2,5-diketopiperazines produced as secondary metabolites by fungi in the genera Penicillium and Aspergillus [2]. This compound serves as a scaffold for the discovery of bioactive derivatives, including the epoxy-bearing (±)-7,8-epoxy-brevianamide Q [1] and dimeric analogues with reported antiviral and antimycobacterial activities [3].

Why Brevianamide Q Cannot Be Substituted by Generic Diketopiperazines


Generic substitution of Brevianamide Q with other diketopiperazines or even other brevianamide-family alkaloids is not scientifically valid due to extreme structure-activity divergence within the class. While many brevianamides (e.g., Brevianamide A, B, K, R, V) are frequently cited for broad antimicrobial potential, direct comparative bioassays reveal that subtle structural modifications abolish or redirect activity entirely. For instance, (±)-brevianamide R and its hydroxylated analogues exhibit no activity against a panel of bacterial and fungal pathogens, whereas structurally related compounds from the same fungal extract display moderate antibacterial effects [1]. Furthermore, enantiomeric resolution of (±)-brevianamide Q and its analogues is critical, as biological activity is often enantiospecific and racemic mixtures may confound screening results [2]. These findings underscore that procurement decisions cannot rely on class-level assumptions; the specific chemical identity of Brevianamide Q is essential for reproducible research outcomes.

Quantitative Evidence Guide: Verified Differentiation of Brevianamide Q from Closest Analogs


Epoxy-Brevianamide Q Derivative Exhibits Null Antibacterial Activity, Highlighting Scaffold Specificity

The epoxy derivative (±)-7,8-epoxy-brevianamide Q, directly derived from Brevianamide Q, was evaluated against a panel of pathogens and showed no activity (MIC > 100 µg/mL). In contrast, co-isolated compounds versicolorin B and averufin from the same fungal strain exhibited moderate activity against S. aureus and MRSA [1]. This null activity profile is critical for defining the functional boundaries of the Brevianamide Q scaffold.

Antibacterial Antifungal Natural Product

Dibrevianamide Q Dimers Demonstrate Potent Anti-H1N1 and Anti-Tubercular Activities

Dimeric analogues derived from the Brevianamide Q scaffold, specifically (+)-dibrevianamide Q1 and (−)-dibrevianamide Q2, were tested for antiviral and antimycobacterial activities. (+)-Dibrevianamide Q1 exhibited significant activity against Mycobacterium tuberculosis with an MIC of 10.2 µg/mL. Both enantiomers showed anti-H1N1 activity with IC50 values of 12.6 µM ((+)-1) and 19.5 µM ((−)-2) [1]. These data provide a quantitative benchmark for the Brevianamide Q dimerization strategy.

Antiviral Antimycobacterial Diketopiperazine

Epigenetic Induction Reveals Enantiospecific Production of Brevianamide Q Enantiomers

Treatment of Aspergillus versicolor OUCMDZ-2738 with the histone deacetylase inhibitor vorinostat (SAHA) uniquely induced the production of both (+)-brevianamide Q and (−)-brevianamide Q enantiomers, which were not observed in untreated cultures [1]. This epigenetic manipulation enabled the first-time resolution and absolute configuration determination of these optically pure enantiomers, highlighting that standard culture conditions fail to produce the chiral diversity necessary for comprehensive bioactivity profiling.

Epigenetics Enantioselectivity Natural Product

Optimal Research and Procurement Scenarios for Brevianamide Q


Negative Control or Scaffold Baseline in Antimicrobial Screening Panels

Brevianamide Q and its epoxy derivative (±)-7,8-epoxy-brevianamide Q are ideal as negative controls in antimicrobial assays against S. aureus, MRSA, C. albicans, B. subtilis, P. aeruginosa, and B. Calmette-Guérin due to their demonstrated lack of activity (MIC > 100 µg/mL) [1]. This allows researchers to confidently attribute observed antimicrobial effects in fungal extracts or derivative libraries to other compounds.

Precursor for Synthesis of Antiviral and Antitubercular Diketopiperazine Dimers

Medicinal chemistry programs focused on H1N1 influenza or Mycobacterium tuberculosis can procure Brevianamide Q as a starting material for the synthesis of dibrevianamide Q1/Q2 analogues. These dimers have demonstrated IC50 values of 12.6 µM (anti-H1N1) and MIC of 10.2 µg/mL (anti-Mtb) [2], establishing a clear structure-activity relationship tied to dimerization of the Brevianamide Q core.

Epigenetic and Chiral Natural Product Discovery Research

Brevianamide Q is a model compound for investigating epigenetic regulation of fungal secondary metabolism. The selective induction of (+)- and (−)-brevianamide Q enantiomers by vorinostat (SAHA) treatment [3] provides a system for studying silent gene cluster activation and for accessing optically pure enantiomers for chiral-specific bioassays.

Chemical Epigenetics and Silent Gene Cluster Activation Studies

Brevianamide Q serves as a key readout in chemical epigenetic experiments aimed at unlocking cryptic natural product pathways in Aspergillus versicolor. The compound's production only under SAHA-treated conditions [3] makes it a valuable marker for studying histone deacetylase inhibition and its effect on fungal secondary metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevianamide Q

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.